2,3,5,6-Tetrafluoromandelic acid

Description

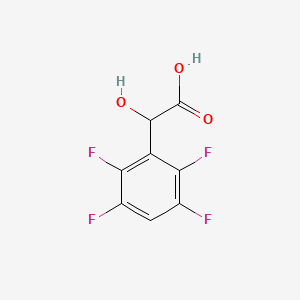

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-2-1-3(10)6(12)4(5(2)11)7(13)8(14)15/h1,7,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPLPZPFEQLEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(C(=O)O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242203 | |

| Record name | 2,3,5,6-Tetrafluoro-α-hydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685892-11-9 | |

| Record name | 2,3,5,6-Tetrafluoro-α-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoro-α-hydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5,6 Tetrafluoromandelic Acid and Its Analogues

Historical Context of Fluorinated Aromatic Carboxylic Acid Synthesis

The journey to synthesize fluorinated aromatic compounds began over a century ago. Early efforts in organofluorine chemistry laid the groundwork for the complex syntheses performed today. nih.gov A landmark discovery was the Balz-Schiemann reaction in 1927, which provided a reliable method to introduce a fluorine atom onto an aromatic ring by the thermal decomposition of diazonium tetrafluoroborates. nih.gov This reaction remains relevant for the manufacture of certain fluoroaromatic compounds. nih.gov

Another pivotal development was the halogen exchange (Halex) process, where chlorine or bromine atoms on an activated aromatic ring are substituted with fluorine using a fluoride (B91410) salt, typically potassium fluoride (KF). nih.gov Gottlieb first reported this type of nucleophilic substitution for fluoroarene synthesis in 1936. nih.gov These foundational methods highlighted the distinct challenges and opportunities in C-F bond formation and were instrumental in the development of precursors for more complex molecules like fluorinated aromatic carboxylic acids. The growing demand for these acids as versatile building blocks in the pharmaceutical, agrochemical, and materials sectors has spurred the development of more sophisticated and regioselective synthetic methods, including techniques like organic electrolysis to carboxylate readily available polyfluoroaromatics. hokudai.ac.jp

Precursor Design and Fluorine Incorporation Strategies

The synthesis of 2,3,5,6-Tetrafluoromandelic acid necessitates a carefully designed precursor that contains the tetrafluorinated phenyl ring. A common strategy involves synthesizing an intermediate such as 2,3,5,6-tetrafluorobenzoic acid or 2,3,5,6-tetrafluorophenol, which can then be further functionalized to introduce the α-hydroxy acid side chain. google.comgoogle.com For instance, 2,3,5,6-tetrafluorobenzoic acid can be prepared via the selective hydrogenolysis of pentafluorobenzoic acid. google.com The incorporation of the fluorine atoms themselves relies on several key strategies developed over years of research.

Direct fluorination involves the reaction of an aromatic substrate with an elemental or electrophilic fluorine source. Historically, using molecular fluorine (F₂) was the most straightforward approach, but it is often hampered by the extreme reactivity and high heat of reaction, which can lead to a mixture of products, including polyfluorinated addition compounds and polymers, rather than simple substitution. rsc.orgacs.org The high toxicity and difficult handling of F₂ gas also limit its practical application. rsc.org

To overcome these challenges, a variety of alternative electrophilic fluorinating reagents have been developed. These are often safer, milder, and more selective. rsc.org Among the most important are the N-F class of reagents.

Table 1: Modern Electrophilic N-F Fluorinating Reagents

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | An economical, stable, and versatile reagent used for direct C-H fluorination and amination. rsc.orgalfa-chemistry.com |

| Selectfluor™ | F-TEDA-BF₄ | A highly effective, stable, and less toxic cationic reagent used for fluorinating electron-rich aromatics and enolates. alfa-chemistry.comwikipedia.orgresearchgate.net |

| N-Fluoropyridinium salts | NFPy | Reagents whose fluorinating ability can be tuned by changing the substituents on the pyridine (B92270) ring. alfa-chemistry.com |

These modern reagents have made the direct, regioselective fluorination of aromatic C-H bonds a more practical and economical method, as it avoids the need for pre-functionalized starting materials. rsc.org

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely used method for the functionalization of electron-deficient aromatic rings, particularly polyfluoroaromatics. nih.govwikipedia.org In these systems, the high electronegativity of the multiple fluorine atoms activates the ring towards attack by nucleophiles. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the expulsion of a fluoride leaving group to restore aromaticity. pressbooks.pub

The presence of electron-withdrawing groups, such as the fluorine atoms themselves or a nitro group, is crucial for stabilizing the negative charge of the intermediate and facilitating the reaction. wikipedia.orgpressbooks.pub In polyfluorinated systems like pentafluoropyridine, nucleophilic attack typically occurs selectively at the 4-position (para), as this position is most activated towards nucleophilic addition. nih.gov This regioselectivity is a key advantage for synthesizing specifically substituted polyfluoroarenes. rsc.org SNAr reactions offer a transition-metal-free pathway to form a variety of bonds, including C-O, C-N, C-S, and C-C, making it a versatile tool for creating highly functionalized precursors. nih.govnih.gov

Table 2: Examples of SNAr Reactions on Polyfluoroaromatic Compounds

| Polyfluoroarene | Nucleophile | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Pentafluoropyridine | Malononitrile | NaHCO₃ | 4-(Dicyanomethyl)-2,3,5,6-tetrafluoropyridine | nih.gov |

| Pentafluoropyridine | Piperazine | NaHCO₃ | 1,4-Bis(perfluoropyridin-4-yl)piperazine | nih.gov |

| Polyfluoroarenes | Phenothiazine | K₂CO₃ | 10-(Polyfluorophenyl)phenothiazines | nih.gov |

| Octafluorotoluene | Terminal Alkynes | NaH | Polyfluoroarylated Alkynes | rsc.org |

Electrophilic fluorination is a fundamental strategy that involves the reaction of a carbon-centered nucleophile, such as an enolate or an electron-rich aromatic ring, with an electrophilic source of fluorine ("F⁺"). wikipedia.org This approach is an alternative to nucleophilic fluorination methods. wikipedia.org The development of electrophilic fluorination has focused on creating reagents where the fluorine atom is bound to a highly electron-withdrawing group, making the fluorine atom electron-deficient and reactive towards nucleophiles. wikipedia.orgrsc.org

Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, stable, and safe electrophilic fluorinating agents. wikipedia.org These can be neutral, like N-fluorosulfonimides (e.g., NFSI), or cationic, like Selectfluor (F-TEDA-BF₄). alfa-chemistry.comwikipedia.org Cationic reagents are generally more reactive due to the positive charge on the nitrogen further withdrawing electron density from the fluorine. wikipedia.org Electrophilic fluorination is widely used to introduce fluorine into a variety of organic molecules, including the fluorination of electron-rich aromatic compounds, enol ethers, and metal enolates. wikipedia.org While highly effective for introducing one or two fluorine atoms, this strategy is less commonly used for the de novo synthesis of tetrafluorinated rings, which are more often built from already polyfluorinated precursors.

Asymmetric Synthesis of this compound

The synthesis of a single enantiomer of a chiral drug is critical, as different enantiomers can have vastly different biological activities. nih.gov this compound possesses a chiral center at the α-carbon, making its asymmetric synthesis a key challenge. Asymmetric synthesis involves converting an achiral starting material into a chiral product with a preference for one enantiomer. nih.gov For fluorinated mandelic acids, a common strategy involves the asymmetric transformation of a prochiral precursor, such as a 2,3,5,6-tetrafluorophenyl-substituted α-ketoester.

Enantioselective catalysis is the most sophisticated approach for synthesizing chiral molecules like this compound. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A highly effective method for synthesizing optically active mandelic acid esters is the rhodium-catalyzed asymmetric addition of arylboronic acids to glyoxylates. thieme-connect.com This method could be adapted for the synthesis of the target molecule by using 2,3,5,6-tetrafluorophenylboronic acid as the aryl source.

Another powerful approach is the catalytic asymmetric reduction of α-keto esters. Various chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, complexed with chiral ligands, can achieve high enantioselectivity in the hydrogenation of the ketone functionality to a chiral alcohol. The use of chiral auxiliaries, such as those derived from tert-butanesulfinamide, has also proven to be a versatile and widely adopted strategy for the asymmetric synthesis of a vast array of chiral amines and could be conceptually extended to other chiral molecules. yale.edu Furthermore, chiral Brønsted acids have emerged as effective organocatalysts for reactions such as the asymmetric protonation of enamine intermediates, enabling the enantioselective synthesis of molecules with C-F stereocenters. nih.gov

Table 3: Catalytic Approaches for Asymmetric Synthesis of Mandelic Acid Derivatives and Analogues

| Reaction Type | Catalyst/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Aryl Addition | Rhodium-Chiral Diene Complex | Ethyl Glyoxylate | Addition of arylboronic acids to glyoxylates to form chiral mandelic esters. | thieme-connect.com |

| Asymmetric Protonation | Chiral Brønsted Acid | Fluoroenamine Intermediate | Catalytic enantioselective synthesis of heterocyclic vicinal fluoroamines. | nih.gov |

| Asymmetric Synthesis with Chiral Auxiliary | tert-Butanesulfinamide | Imines | Versatile reagent for the synthesis of chiral amines, a major class of drugs. | yale.edu |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.

Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have proven highly effective for the alkylation, hydroxylation, or fluorination of amide enolates, leading to enantiopure acids, aldehydes, or α-chiral alcohols with excellent diastereoselectivities. cyu.fr An important advantage of this method is that the chiral auxiliary can be recovered in high yield. cyu.fr The stereochemical outcome is influenced by a fluorine-metal interaction which stabilizes the transition state. cyu.fr

Sulfinyl chiral auxiliaries have also been extensively used for the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua For example, diastereoselective additions to N-tert-butanesulfinyl imines have been developed for the preparation of various fluorinated chiral amines. nih.gov Lewis acid-catalyzed additions of silyl (B83357) dienolates to α-fluoroalkyl sulfinylimines can be tuned to produce different chiral α-fluoroalkyl amines with high diastereoselectivity by selecting the appropriate Lewis acid. rsc.org

Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Product Type | Diastereoselectivity | Reference |

| Trifluoromethylated oxazolidine (B1195125) (FOX) | Alkylation, Hydroxylation, Fluorination | Enantiopure acids, aldehydes, α-chiral alcohols | Excellent | cyu.fr |

| N-tert-butylsulfinyl group | Addition to imines | Fluorinated chiral amines | High | bioorganica.com.uanih.gov |

Derivatization Strategies for this compound

The carboxylic acid and hydroxyl groups of this compound are key functional handles for derivatization, allowing for the synthesis of a variety of esters and amides.

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions in organic synthesis. For carboxylic acids like this compound, these transformations typically require activation of the carboxyl group.

A variety of reagents and methods have been developed for efficient amidation and esterification. nih.gov For instance, pyridinesulfonyl fluoride can be used for the deoxyfluorinated amidation and esterification of carboxylic acids. rsc.org The general procedure involves stirring the carboxylic acid with the activating agent, followed by the addition of the desired amine or alcohol to yield the corresponding amide or ester. rsc.org

Another versatile method involves the use of TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) in the presence of N-methylimidazole (NMI), which can be used for a broad range of acylations, including esterification and thioesterification. hmc.edu Formamide-catalyzed activation of carboxylic acids in the presence of an activating agent like cyanuric chloride also provides a cost-effective route to amides and esters. nih.govrsc.org This method has shown high functional group compatibility. nih.gov

Modern techniques often employ coupling reagents such as DCC/DMAP, HATU/DIPEA, and TCT to facilitate these reactions, though they can have limitations regarding toxic byproducts and waste. researchgate.net

Table 3: General Conditions for Esterification and Amidation

| Activating Agent/Catalyst | Reaction Type | General Conditions | Reference |

| Pyridinesulfonyl Fluoride | Amidation, Esterification | Anhydrous CH3CN, room temperature or 50 °C | rsc.org |

| TCFH/NMI | Esterification, Thioesterification | Preactivation of carboxylic acid | hmc.edu |

| Formamide/Cyanuric Chloride | Amidation, Esterification | MeCN, room temperature | nih.gov |

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to a multitude of other functional groups. Standard transformations can be readily applied to this compound to generate esters, amides, and alcohols, thereby altering its physicochemical properties and potential biological interactions.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often achieved through Fischer-Speier esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. masterorganicchemistry.comyoutube.com The use of a large excess of the alcohol can drive the equilibrium towards the product. masterorganicchemistry.com

Amidation: The synthesis of amides from this compound can be accomplished through various coupling methods. organic-chemistry.org A common approach involves the initial activation of the carboxylic acid to a more reactive species, such as an acid chloride or an active ester, followed by reaction with a primary or secondary amine. Direct amidation methods, employing coupling reagents like carbodiimides (e.g., DCC, EDC) or boronic acid derivatives, offer milder conditions and broader functional group tolerance. organic-chemistry.org These reagents facilitate the formation of the amide bond by activating the carboxyl group for nucleophilic attack by the amine. organic-chemistry.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2,3,5,6-tetrafluorophenyl)ethane-1,2-diol. This transformation typically requires the use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is critical to ensure the chemoselective reduction of the carboxylic acid without affecting the aromatic ring or the benzylic alcohol.

The following table summarizes these key functionalization reactions at the carboxylic acid moiety of this compound.

| Reaction | Reagent(s) | Product |

| Esterification | R-OH, H⁺ (cat.) | 2,3,5,6-Tetrafluoromandelate ester |

| Amidation | R₂NH, Coupling Agent | N,N-Dialkyl-2,3,5,6-tetrafluoromandelamide |

| Reduction | LiAlH₄ or BH₃ | 2-(2,3,5,6-Tetrafluorophenyl)ethane-1,2-diol |

Table 1: Summary of Functionalization Reactions at the Carboxylic Acid Moiety.

Modification of the Tetrafluorophenyl Ring System

The highly fluorinated phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for non-activated benzene (B151609) rings. wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing nature of the four fluorine atoms renders the aromatic ring electron-deficient and activates it towards attack by nucleophiles. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized, in part, by the electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com Subsequent expulsion of a leaving group, in this case, a fluoride ion, restores the aromaticity of the ring and yields the substituted product. wikipedia.org

The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. While the four fluorine atoms are electronically equivalent, steric factors related to the mandelic acid side chain could potentially influence the position of nucleophilic attack. Studies on related polyfluorinated aromatic compounds, such as pentafluorobiphenyl, have demonstrated regioselective substitution, often favoring the position para to the other substituent. nih.gov

A wide range of nucleophiles can be employed in SNAr reactions with polyfluoroaromatic compounds, including alkoxides, thiolates, and amines. This allows for the introduction of diverse functionalities onto the tetrafluorophenyl ring.

The table below illustrates potential modifications to the tetrafluorophenyl ring of this compound via SNAr reactions.

| Nucleophile | Reagent Example | Potential Product Structure |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy-trifluoromandelic acid derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio-trifluoromandelic acid derivative |

| Amine | Ammonia (NH₃) | Amino-trifluoromandelic acid derivative |

| Azide (B81097) | Sodium azide (NaN₃) | Azido-trifluoromandelic acid derivative |

Table 2: Examples of Nucleophilic Aromatic Substitution on the Tetrafluorophenyl Ring.

Advanced Spectroscopic and Crystallographic Investigations of 2,3,5,6 Tetrafluoromandelic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of organic molecules in solution. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. wikipedia.org For 2,3,5,6-tetrafluoromandelic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional (2D) techniques, would be required for a complete structural assignment.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. In this compound, the key proton signals would be from the α-hydroxy acid moiety and the aromatic ring.

The methine proton (α-H) adjacent to the hydroxyl group and the carboxylic acid would be expected to appear as a singlet, unless coupling to the fluorine atoms on the ring is observed. Its chemical shift would likely be in the downfield region, typically around 5 ppm, due to the deshielding effects of the adjacent oxygen atoms and the aromatic ring. libretexts.org The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm. The hydroxyl proton signal is also expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

The single proton on the tetrafluorophenyl ring would resonate in the aromatic region, typically between 7 and 8 ppm. This proton would exhibit coupling to the adjacent fluorine atoms, resulting in a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| α-H | ~ 5.0 | Singlet (or complex multiplet) |

| Aromatic-H | ~ 7.0 - 8.0 | Multiplet |

| -OH | Variable (broad) | Singlet |

| -COOH | > 10 (broad) | Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. udel.edu In this compound, distinct signals would be observed for the carboxylic acid carbon, the α-carbon, and the carbons of the aromatic ring.

The carbonyl carbon of the carboxylic acid is the most deshielded and would appear at the downfield end of the spectrum, typically in the range of 170-185 ppm. libretexts.orglibretexts.org The α-carbon, bonded to the hydroxyl group, would resonate around 70-80 ppm. oregonstate.edu The carbons of the tetrafluorophenyl ring would show complex splitting patterns due to one-bond and two-bond couplings with the fluorine atoms. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of these aromatic carbons would be influenced by the strong electron-withdrawing nature of the fluorine atoms and would be expected in the 125-150 ppm region. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 185 |

| C-OH | 70 - 80 |

| Aromatic C-F | 135 - 150 (with C-F coupling) |

| Aromatic C-H | 125 - 135 (with C-F coupling) |

| Aromatic C-C(OH)COOH | ~130 (with C-F coupling) |

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Atom Probing

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides information on the electronic environment of each fluorine atom. For this compound, the four fluorine atoms are in two different chemical environments due to the substituent at the C1 position.

The fluorine atoms at the 2- and 6-positions (ortho to the mandelic acid substituent) would be chemically equivalent, as would the fluorine atoms at the 3- and 5-positions (meta to the substituent). This would result in two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms would be expected in the typical range for fluoroaromatic compounds, and they would exhibit coupling to each other and to the aromatic proton. wikipedia.orgbiophysics.org

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms and for determining the stereochemistry of a molecule. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the aromatic proton and any other protons, although in this specific molecule, it would primarily show the correlation of the aromatic proton with itself if there were any resolvable couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org This would definitively assign the ¹H and ¹³C signals for the α-carbon and the aromatic C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. This could be used to confirm the stereochemistry around the chiral center by observing through-space interactions between the α-proton and the protons of the aromatic ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would provide a wealth of information.

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for an unambiguous determination of the relative arrangement of the hydroxyl, carboxylic acid, and tetrafluorophenyl groups around the chiral α-carbon. Furthermore, for a chiral crystal, anomalous dispersion methods could be used to determine the absolute configuration (R or S) of the stereocenter. The solid-state structure would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, which govern the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A sharp and strong absorption band around 1700-1750 cm⁻¹ would be characteristic of the C=O stretching of the carboxylic acid. The C-O stretching of the alcohol and carboxylic acid would appear in the 1000-1300 cm⁻¹ region. Strong absorption bands due to the C-F stretching vibrations of the tetrafluorophenyl ring would be prominent in the fingerprint region, typically between 1100 and 1400 cm⁻¹. spectroscopyonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mpg.de The C=C stretching vibrations of the aromatic ring would give rise to strong signals in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-F bonds may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -COOH | O-H Stretch | 2500 - 3300 (broad) |

| C=O Stretch | 1700 - 1750 | |

| -OH | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | ~3100 |

| C=C Stretch | 1400 - 1600 | |

| C-F | C-F Stretch | 1100 - 1400 |

Note: These are predicted values and can vary based on the physical state of the sample and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry stands as a pivotal analytical technique for the determination of a compound's molecular weight and the elucidation of its structural features through the analysis of its fragmentation patterns. In the case of this compound, mass spectrometric analysis provides critical data for confirming its molecular identity and understanding its chemical stability under ionization conditions.

The molecular formula of this compound is C₈H₄F₄O₃, which corresponds to a molecular weight of 224.11 g/mol chemicalbook.com. In a typical mass spectrometry experiment using electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion would be observed at approximately 224, confirming the molecular weight of the compound.

Following ionization, the molecular ion, which is a radical cation, possesses excess internal energy and can undergo fragmentation. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. For this compound, several characteristic fragmentation patterns can be anticipated based on the general principles of mass spectrometry for carboxylic acids and aromatic compounds.

A prominent fragmentation pathway for carboxylic acids involves the cleavage of the bond adjacent to the carboxyl group. The loss of the hydroxyl radical (•OH, mass of 17) would result in a fragment ion with an m/z of 207 (M-17) libretexts.orgmiamioh.edu. Another common fragmentation is the loss of the entire carboxyl group (•COOH, mass of 45), leading to a fragment ion at m/z 179 (M-45) libretexts.org. This fragment would correspond to the tetrafluorophenylmethyl cation.

Further fragmentation can occur within the side chain and the aromatic ring. The cleavage of the C-C bond between the alpha-carbon and the phenyl ring would be a significant pathway. This would lead to the formation of the tetrafluorophenyl cation ([C₆HF₄]⁺) or related fragments. Additionally, the tetrafluoroaromatic ring itself can undergo fragmentation, although the stability of the aromatic system often results in the tetrafluorophenyl moiety remaining intact as a major fragment.

A summary of the expected key fragments in the mass spectrum of this compound is presented in the interactive data table below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss | Formula of Neutral Loss |

| 224 | Molecular Ion | [C₈H₄F₄O₃]⁺• | - | - |

| 207 | [M - OH]⁺ | [C₈H₃F₄O₂]⁺ | Hydroxyl Radical | •OH |

| 179 | [M - COOH]⁺ | [C₇H₄F₄]⁺ | Carboxyl Radical | •COOH |

It is important to note that while these fragmentation patterns are predicted based on established chemical principles, the actual mass spectrum may exhibit additional or different fragments depending on the specific ionization technique and experimental conditions employed.

Stereochemical Research and Chiral Resolution of 2,3,5,6 Tetrafluoromandelic Acid

Principles of Enantiomeric Resolution via Diastereomeric Salt Formation

The classical method for resolving a racemic mixture of a chiral acid, such as 2,3,5,6-tetrafluoromandelic acid, involves its reaction with an enantiomerically pure chiral base to form a pair of diastereomeric salts. nih.gov Enantiomers have identical physical properties, making their direct separation challenging; however, diastereomers possess different physical properties, including solubility. nih.gov This difference in solubility allows for their separation by fractional crystallization. nih.gov

Selection of Chiral Resolving Agents

The choice of a suitable chiral resolving agent is paramount for the successful separation of enantiomers via diastereomeric salt formation. For the resolution of a racemic carboxylic acid like this compound, a variety of enantiomerically pure chiral bases can be employed. The ideal resolving agent should form a stable salt with the acid, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a given solvent to facilitate separation by crystallization.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids and synthetic amines. While specific studies on this compound are not readily found, research on other mandelic acid derivatives provides insight into potentially effective resolving agents. For instance, (R)-phenylethylamine has been successfully used for the resolution of (±)-4-chloromandelic acid. In another study, levetiracetam (B1674943) was employed as a resolving agent for a range of halogenated mandelic acids, including 2-chloro-, 3-chloro-, 4-chloro-, 4-bromo-, and 4-fluoromandelic acid, through enantiospecific co-crystallization. nih.gov The success of these agents with structurally similar compounds suggests they could be viable candidates for the resolution of this compound.

A non-exhaustive list of potential chiral resolving agents for acidic compounds is presented in the table below.

| Chiral Resolving Agent | Type |

| (R)-(+)-α-Methylbenzylamine | Synthetic Amine |

| (S)-(-)-α-Methylbenzylamine | Synthetic Amine |

| Quinine | Alkaloid |

| Quinidine | Alkaloid |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| (1R,2S)-(-)-Ephedrine | Alkaloid |

| Levetiracetam | Synthetic Compound |

This table represents a general list of chiral resolving agents for acidic compounds and is not based on specific experimental data for this compound.

Crystallization-Based Resolution Protocols

The process of crystallization-based resolution hinges on the differential solubility of the formed diastereomeric salts. After the reaction of the racemic acid with the chiral resolving agent, the resulting mixture of diastereomeric salts is dissolved in a suitable solvent, often at an elevated temperature to ensure complete dissolution. The choice of solvent is critical and is determined empirically to maximize the solubility difference between the two diastereomers.

As the solution is gradually cooled, the less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble diastereomer remains in the mother liquor. The crystallized salt can then be isolated by filtration. To achieve high enantiomeric purity, one or more recrystallization steps may be necessary. In each step, the enriched crystalline salt is redissolved in fresh solvent and recrystallized, progressively removing the more soluble diastereomer. The progress of the resolution can be monitored by measuring the optical rotation of the crystallized material. The resolution is considered complete when the optical rotation no longer increases upon further recrystallization.

For example, in the resolution of halogenated mandelic acids with levetiracetam, the mixture was heated to dissolve the solids, then cooled to allow for crystallization. nih.gov In some cases, seeding with a small crystal of the desired diastereomer can induce crystallization. nih.gov

Recovery and Racemization of Unwanted Enantiomers

Following the separation of the diastereomeric salts, the desired enantiomer of the carboxylic acid must be recovered. This is typically achieved by treating the purified diastereomeric salt with a strong acid, such as hydrochloric acid, which protonates the carboxylate of the mandelic acid derivative and protonates the chiral amine, breaking the ionic bond of the salt. The liberated free acid can then be extracted into an organic solvent, and the chiral resolving agent can often be recovered from the aqueous layer for reuse.

Chromatographic Separation Techniques for Enantiomers

Chromatographic methods offer a powerful alternative to classical resolution for the separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. The separation is achieved on a column packed with a chiral stationary phase. A variety of CSPs are commercially available, with the most common being based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. nih.gov

For the separation of mandelic acid and its derivatives, polysaccharide-based CSPs, such as CHIRALPAK® IC, which is based on immobilized cellulose tris(3,5-dichlorophenylcarbamate), have been shown to be effective. nih.gov The mobile phase composition, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is a critical parameter that is optimized to achieve the best separation. nih.gov The nature and concentration of the modifier can significantly influence the retention times and the resolution factor.

While no specific HPLC methods for this compound are reported, the following table summarizes the successful chiral separation of other mandelic acid derivatives, which can serve as a starting point for method development.

| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |

| Mandelic Acid | CHIRALPAK® IC | n-Hexane/Isopropanol/Trifluoroacetic Acid (80/20/0.1, v/v/v) | 2.21 |

| 4-Methoxymandelic Acid | CHIRALPAK® IC | n-Hexane/Isopropanol/Trifluoroacetic Acid (80/20/0.1, v/v/v) | 2.14 |

| 3,4,5-Trismethoxymandelic Acid | CHIRALPAK® IC | n-Hexane/Isopropanol/Trifluoroacetic Acid (80/20/0.1, v/v/v) | 3.70 |

| 2-Chloromandelic Acid | CHIRALPAK® IC | Not baseline resolved with standard mobile phases | Low |

Data sourced from a study on the separation of mandelic acid and its derivatives using a CHIRALPAK® IC column. nih.gov This data is for illustrative purposes and is not specific to this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. For non-volatile or highly polar compounds like mandelic acids, derivatization is typically required to increase their volatility and thermal stability. mdpi.com The carboxylic acid and hydroxyl groups are often converted to esters and ethers, respectively. mdpi.com

The separation is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common CSPs used in chiral GC. mdpi.com These cyclic oligosaccharides have a chiral cavity and can form inclusion complexes with the enantiomers of the analyte. The differences in the stability of these diastereomeric complexes lead to different retention times.

A study on the chiral separation of various mandelic acid derivatives on different permethylated cyclodextrin-based stationary phases demonstrated that the size of the cyclodextrin ring (α, β, or γ) and the nature of the derivatizing groups significantly affect the separation. mdpi.com For instance, the β-cyclodextrin selector generally offered higher chiral selectivities for many mandelic acid derivatives. mdpi.com The position of substituents on the phenyl ring of mandelic acid also played a crucial role in chiral recognition. mdpi.com

The following table presents hypothetical data to illustrate the potential for chiral GC separation of a derivatized tetrafluoromandelic acid, based on findings for other halogenated mandelic acids.

| Analyte (as methyl ester, trifluoroacetyl derivative) | Chiral Stationary Phase | Oven Temperature Program | Elution Order |

| This compound | Permethylated β-cyclodextrin | 100°C (1 min) to 180°C at 5°C/min | (R)-enantiomer before (S)-enantiomer |

This table is a hypothetical example based on general principles of chiral GC and is not based on actual experimental data for this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, including derivatives of mandelic acid. nih.govwikipedia.org It stands as a form of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.org The properties of a supercritical fluid, being intermediate between a gas and a liquid, afford SFC several advantages over traditional high-performance liquid chromatography (HPLC), particularly for chiral separations. wikipedia.orgchromatographyonline.com These benefits include faster separations, higher efficiency, and reduced use of toxic organic solvents, aligning with the principles of green chemistry. chromatographyonline.commdpi.com

In the chiral resolution of compounds like this compound, SFC is particularly advantageous. The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and the use of columns packed with small particles, leading to rapid and high-resolution separations. nih.govyoutube.com The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. chromatographyonline.com

Several parameters are optimized to achieve baseline separation of enantiomers in SFC. These include the choice and concentration of the organic modifier (co-solvent), the column temperature, and the backpressure. For acidic compounds like this compound, acidic additives are often incorporated into the mobile phase to improve peak shape and resolution. nih.gov

A study on various mandelic acid derivatives demonstrated that the type of alcohol used as a modifier (e.g., methanol (B129727), ethanol, isopropanol) significantly influences retention and separation. nih.gov Generally, increasing the modifier percentage reduces retention time but may also decrease the separation factor and resolution. nih.gov Temperature and backpressure also play crucial roles; increasing temperature can decrease resolution, while adjusting backpressure affects the density and solvating power of the supercritical fluid, thereby influencing retention. nih.gov

Table 1: Influence of SFC Parameters on Chiral Separation of Mandelic Acid Derivatives

| Parameter | Effect on Separation | General Trend |

| Modifier Type | Affects retention factor, separation factor, and resolution. | Retention generally increases in the order of methanol < ethanol < isopropanol. nih.gov |

| Modifier Percentage | Influences retention time and resolution. | Increasing modifier percentage decreases retention, separation, and resolution. nih.gov |

| Column Temperature | Affects separation factor and resolution. | Increasing temperature generally decreases the separation factor and resolution. nih.gov |

| Backpressure | Influences retention by altering fluid density. | Increasing backpressure typically leads to a decrease in retention factor. nih.gov |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity Determination

Once the enantiomers of this compound are separated, their enantiomeric purity must be determined. Optical rotation and circular dichroism (CD) spectroscopy are two fundamental chiroptical techniques used for this purpose. nih.govjascoinc.com

Optical Rotation is a measure of a compound's ability to rotate the plane of polarized light. libretexts.orgsaskoer.ca Chiral molecules are optically active, meaning each enantiomer of a pair will rotate the plane of polarized light to an equal extent but in opposite directions. libretexts.org The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-). saskoer.ca

The specific rotation, [α], is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.org By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the enantiomeric excess (ee) of the mixture. wikipedia.orglibretexts.org This makes polarimetry a valuable tool for quantifying the success of a chiral resolution. libretexts.org

Circular Dichroism (CD) Spectroscopy is another powerful technique that provides information on the stereochemistry of chiral molecules. jascoinc.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com An optically active molecule will absorb one direction of circularly polarized light more than the other, resulting in a CD spectrum. jascoinc.com

The CD spectra of two enantiomers are mirror images of each other. nih.gov The resulting spectrum, often characterized by positive or negative peaks known as Cotton effects, is highly sensitive to the molecule's three-dimensional structure. nih.gov This technique can be used not only to determine the enantiomeric purity but also to assign the absolute configuration of the enantiomers by comparing experimental spectra with those predicted by theoretical calculations. researchgate.netnih.gov

Table 2: Comparison of Optical Rotation and Circular Dichroism Spectroscopy

| Feature | Optical Rotation | Circular Dichroism (CD) Spectroscopy |

| Principle | Measures the rotation of plane-polarized light. libretexts.orgmasterorganicchemistry.com | Measures the difference in absorption of left and right circularly polarized light. jascoinc.com |

| Output | A single value (specific rotation) at a specific wavelength. wikipedia.org | A spectrum over a range of wavelengths. jascoinc.com |

| Application | Determination of optical purity and enantiomeric excess. wikipedia.orglibretexts.org | Determination of absolute configuration, enantiomeric purity, and secondary structure information. nih.govresearchgate.net |

| Information | Provides information about the bulk chirality of the sample. libretexts.org | Provides detailed structural information related to specific chromophores within the molecule. unipi.it |

Challenges and Advancements in Large-Scale Chiral Resolution

Transitioning a chiral separation from the analytical laboratory to a large, industrial scale presents significant challenges. researchgate.netnih.gov The primary goal is to produce enantiomerically pure compounds economically, efficiently, and with minimal environmental impact. nih.gov For compounds like this compound, which may be a key chiral building block, overcoming these hurdles is essential for commercial viability. nih.gov

One of the main challenges is the cost and scalability of the separation method. researchgate.net While analytical HPLC with chiral stationary phases (CSPs) is effective for analysis, preparative-scale HPLC can be prohibitively expensive due to the high cost of CSPs and the large volumes of solvents required. nih.govresearchgate.net Finding a method that provides good resolution at the analytical scale is the first step, as poor initial resolution makes scale-up extremely difficult and costly. researchgate.net

Another significant challenge is maintaining the resolution and purity achieved at the analytical scale when processing much larger quantities. researchgate.net Factors such as column overloading, solvent consumption, and throughput must be carefully optimized. youtube.comresearchgate.net The stability of the compound and the chiral stationary phase under prolonged use are also critical considerations. researchgate.net

Advancements in chromatographic techniques are helping to address these challenges. Preparative SFC, in particular, is gaining traction as a more cost-effective and environmentally friendly alternative to preparative HPLC for large-scale chiral separations. mdpi.comyoutube.com The use of supercritical CO2 as the main mobile phase drastically reduces organic solvent consumption and simplifies downstream processing, as the CO2 can be easily evaporated. youtube.com Modern SFC systems offer high throughput and have demonstrated significant advantages in terms of speed and efficiency for chiral purifications. chromatographyonline.comyoutube.com For instance, in some case studies, SFC has been shown to be dramatically faster at isolating a given amount of material compared to preparative HPLC. youtube.com

Other large-scale techniques include simulated moving bed (SMB) chromatography, which is a continuous purification process that can offer higher productivity and lower solvent consumption than batch chromatography for certain applications. researchgate.net The choice of the most suitable large-scale separation technique depends on a variety of factors, including the specific properties of the compound, the required purity, and economic considerations. researchgate.netnih.gov

Mechanistic and Theoretical Studies on Reactions Involving 2,3,5,6 Tetrafluoromandelic Acid

Reaction Kinetics and Transition State Analysis

Detailed experimental studies on the reaction kinetics of 2,3,5,6-Tetrafluoromandelic acid are not extensively documented. Such studies would typically involve determining rate laws, activation parameters, and kinetic isotope effects to elucidate reaction mechanisms. Similarly, while transition state analysis is a powerful tool for understanding stereoselectivity in chiral catalysis, specific transition state models and energy profiles for reactions catalyzed by this particular acid have not been prominently reported.

Role of this compound as a Chiral Brønsted Acid Catalyst

The fluorine atoms on the aromatic ring of this compound are expected to significantly increase its Brønsted acidity compared to unsubstituted mandelic acid due to their strong electron-withdrawing inductive effects. This enhanced acidity, combined with the inherent chirality of the molecule, suggests its potential as a potent chiral Brønsted acid catalyst. Chiral Brønsted acids are instrumental in a variety of asymmetric transformations, including hydrocyanations, Friedel-Crafts reactions, and Diels-Alder reactions, by protonating a substrate to generate a chiral ion pair, thereby controlling the stereochemical outcome of the reaction. However, specific applications and detailed mechanistic studies demonstrating the efficacy and stereocontrol of this compound in such reactions are not well-documented.

Intermolecular Interactions and Non-Covalent Catalysis

The catalytic activity of chiral Brønsted acids like this compound relies on a network of non-covalent interactions. These include hydrogen bonding between the acidic proton of the catalyst and the substrate, as well as other potential interactions such as π-π stacking and steric repulsion. These interactions are crucial for creating a well-defined chiral environment around the substrate in the transition state, which is essential for achieving high enantioselectivity. While these principles are generally understood for the broader class of chiral Brønsted acids, specific studies detailing the intermolecular interactions of this compound with various substrates are lacking.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for gaining insights into reaction mechanisms, catalyst performance, and the origins of stereoselectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. For this compound, DFT could be used to calculate properties such as its acidity (pKa), the charge distribution, and the energies of its frontier molecular orbitals. This information would be critical for predicting its reactivity and catalytic activity. However, specific DFT studies focused on this compound are not readily found in the literature.

Conformational Analysis and Stereoselective Pathways

The conformational flexibility of the catalyst and the catalyst-substrate complex can significantly impact the stereochemical outcome of a reaction. Computational conformational analysis of this compound and its complexes with substrates would be necessary to identify the most stable and reactive conformations that lead to the observed stereoselectivity. Such studies would help in understanding and predicting the stereoselective pathways of reactions it catalyzes.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations can be employed to map out the entire reaction mechanism, including the structures and energies of reactants, transition states, intermediates, and products. This would provide a detailed atomistic-level understanding of how this compound catalyzes a reaction and controls its stereochemistry. To date, such detailed quantum chemical studies for this specific acid have not been published.

Charge Density Analysis

Theoretical and computational chemistry offers powerful tools to investigate the electronic structure and reactivity of molecules. For this compound, while specific, in-depth research focusing exclusively on its charge density analysis is not extensively documented in publicly available literature, we can infer its electronic characteristics based on the principles of computational chemistry and data from related fluorinated aromatic compounds.

A charge density analysis of this compound would primarily be conducted using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior.

Key Aspects of Charge Density Analysis:

Atomic Charges: The presence of four highly electronegative fluorine atoms on the phenyl ring significantly influences the charge distribution. These fluorine atoms withdraw electron density from the aromatic ring, creating a more electron-deficient (electrophilic) phenyl system compared to unsubstituted mandelic acid. This effect also extends to the benzylic carbon and the carboxylic acid group. Calculations would likely reveal significant positive charges on the carbon atoms bonded to the fluorines and a corresponding negative charge on the fluorine atoms themselves.

Electrostatic Potential (ESP) Surface: An ESP map would visually represent the charge distribution. For this compound, the regions around the fluorine atoms and the hydroxyl and carbonyl oxygens would exhibit negative electrostatic potential (red/yellow), indicating areas prone to electrophilic attack. Conversely, the hydrogen atoms and the electron-deficient aromatic ring would show positive electrostatic potential (blue), highlighting sites susceptible to nucleophilic interaction.

Bonding and Intermolecular Interactions: The charge density at bond critical points, a concept from the Quantum Theory of Atoms in Molecules (QTAIM), would provide insight into the nature of the chemical bonds. The C-F bonds would exhibit significant ionic character due to the large electronegativity difference. This analysis is also instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are critical in the crystal structure and solution-phase behavior of the molecule. The electron-withdrawing nature of the tetrafluorophenyl group would enhance the acidity of the carboxylic acid proton and the hydroxyl proton.

Hypothetical Charge Distribution Data:

While specific experimental or calculated data for this compound is not available, we can present a hypothetical table of calculated atomic charges based on what would be expected from DFT calculations (e.g., using a method like B3LYP with a 6-311++G(d,p) basis set). These values are illustrative and intended to demonstrate the expected trends in charge distribution.

| Atom/Group | Expected Mulliken Atomic Charge (e) | Expected Natural Atomic Charge (e) |

| Carboxyl Carbon | +0.8 to +1.0 | +0.9 to +1.1 |

| Carbonyl Oxygen | -0.6 to -0.8 | -0.7 to -0.9 |

| Hydroxyl Oxygen | -0.7 to -0.9 | -0.8 to -1.0 |

| Hydroxyl Hydrogen | +0.4 to +0.5 | +0.5 to +0.6 |

| Benzylic Carbon | +0.2 to +0.4 | +0.3 to +0.5 |

| Aromatic Carbons (C-F) | +0.3 to +0.5 | +0.4 to +0.6 |

| Fluorine Atoms | -0.3 to -0.5 | -0.4 to -0.6 |

Table 1: Hypothetical Calculated Atomic Charges for this compound. This table illustrates the anticipated charge distribution based on the known effects of fluorine substitution on an aromatic ring. The values are not from a specific study but represent a scientifically plausible scenario.

Implications for Reactivity:

The charge density distribution directly impacts the reactivity of this compound. The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) or mandelic acid. Conversely, it would be more prone to nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms. The increased acidity of the carboxylic acid and hydroxyl protons, a direct consequence of the inductive electron withdrawal by the fluorinated ring, is another significant feature influencing its reaction mechanisms.

Applications of 2,3,5,6 Tetrafluoromandelic Acid in Advanced Organic Synthesis

Use as a Chiral Building Block for Complex Molecules

2,3,5,6-Tetrafluoromandelic acid is a valuable chiral building block in organic synthesis, providing a scaffold for the construction of complex, stereochemically defined molecules. nih.gov Its utility stems from the presence of a stereogenic center at the α-carbon, a carboxylic acid, a hydroxyl group, and a highly fluorinated aromatic ring. These functional groups offer multiple points for chemical modification, allowing for its incorporation into a diverse range of larger molecular architectures.

The enantiomerically pure forms of this acid can be employed in the synthesis of pharmaceuticals and other biologically active compounds where specific stereochemistry is crucial for activity. The tetrafluorophenyl group can impart unique properties to the target molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are desirable attributes in drug discovery. nih.gov

While specific examples of the total synthesis of complex natural products using this compound as a starting material are not extensively documented in readily available literature, the principles of its application can be inferred from the use of other chiral building blocks. The synthetic strategy would typically involve the protection of the carboxylic acid and hydroxyl groups, followed by reactions at the aromatic ring or transformation of the functional groups. For instance, the carboxylic acid can be converted to an amide, ester, or ketone, while the hydroxyl group can be used to form ethers or be replaced through nucleophilic substitution.

Role as a Chiral Resolving Agent for Racemic Mixtures

One of the most significant applications of this compound is its use as a chiral resolving agent for the separation of racemic mixtures. wikipedia.org This process, known as diastereomeric salt resolution, is a fundamental technique in stereochemistry for obtaining enantiomerically pure compounds. wikipedia.orglibretexts.org The acidic nature of this compound allows it to react with racemic bases, such as amines, to form a pair of diastereomeric salts. libretexts.org

These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once the diastereomers are separated, the individual enantiomers of the original base can be recovered by treatment with a strong base, which liberates the free amine and regenerates the chiral resolving agent. Similarly, this acid can be used to resolve racemic alcohols after their conversion to a suitable derivative.

The effectiveness of a chiral resolving agent is dependent on several factors, including the difference in solubility between the diastereomeric salts and the ease of crystal formation. The highly fluorinated ring of this compound can influence the crystal packing and intermolecular interactions within the diastereomeric salts, potentially leading to more efficient separations compared to its non-fluorinated counterpart, mandelic acid.

Below is an interactive table illustrating the general process of resolving a racemic amine with an enantiomerically pure chiral acid like (R)-2,3,5,6-tetrafluoromandelic acid.

| Step | Reactants | Products | Separation Method |

| 1. Salt Formation | Racemic Amine ((R/S)-Amine) + (R)-2,3,5,6-Tetrafluoromandelic Acid | Diastereomeric Salts: ((R)-Amine•(R)-Acid) and ((S)-Amine•(R)-Acid) | - |

| 2. Separation | Mixture of Diastereomeric Salts | Separated Diastereomeric Salts | Fractional Crystallization |

| 3. Liberation | Separated Diastereomeric Salt ((R)-Amine•(R)-Acid) + Base (e.g., NaOH) | (R)-Amine + (R)-2,3,5,6-Tetrafluoromandelate Salt | Extraction |

| 4. Liberation | Separated Diastereomeric Salt ((S)-Amine•(R)-Acid) + Base (e.g., NaOH) | (S)-Amine + (R)-2,3,5,6-Tetrafluoromandelate Salt | Extraction |

Applications in Asymmetric Catalysis

The chiral nature of this compound makes it a potential precursor for the development of chiral ligands and catalysts for asymmetric synthesis.

Ligand Design and Chiral Catalyst Development

Chiral ligands are essential components of asymmetric catalysis, as they create a chiral environment around a metal center, enabling the selective formation of one enantiomer of a product. The structure of this compound, with its defined stereocenter and multiple functional groups, provides a versatile platform for the design of novel chiral ligands.

For example, the carboxylic acid and hydroxyl group can be modified to create bidentate ligands that can coordinate to a metal center. The tetrafluorophenyl group can also be functionalized to introduce additional coordinating atoms or to tune the steric and electronic properties of the resulting catalyst. The development of such ligands could lead to new catalysts with high activity and enantioselectivity for a variety of organic transformations.

Enantioselective Transformations (e.g., hydrogenations, aldol (B89426) reactions, cycloadditions)

Chiral catalysts derived from precursors like this compound could find application in a wide range of enantioselective transformations. These reactions are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

Enantioselective Hydrogenations: Chiral metal complexes are widely used to catalyze the hydrogenation of prochiral olefins, ketones, and imines to produce chiral alcohols, alkanes, and amines with high enantiomeric excess. Ligands derived from this compound could potentially be used to create catalysts for such reductions.

Enantioselective Aldol Reactions: The aldol reaction is a powerful carbon-carbon bond-forming reaction. Asymmetric versions of this reaction, catalyzed by chiral Lewis acids or organocatalysts, are of great importance. The structural motifs present in this compound could be incorporated into the design of catalysts for these reactions.

Enantioselective Cycloadditions: Cycloaddition reactions, such as the Diels-Alder reaction, are fundamental for the construction of cyclic molecules. Chiral Lewis acids can be used to catalyze these reactions in an enantioselective manner, and ligands derived from this compound could be explored for this purpose.

Synthesis of Fluorinated Derivatives with Specific Research Interests

The introduction of fluorine into organic molecules can have profound effects on their biological activity, making the synthesis of fluorinated derivatives a significant area of research. nih.gov this compound serves as a valuable starting material for the synthesis of various fluorinated compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

For instance, the reduction of the carboxylic acid group in this compound would yield the corresponding 2,3,5,6-tetrafluorophenyl-1,2-ethanediol, a chiral diol that can be used as a building block or a chiral auxiliary. Furthermore, the functional groups of the acid can be manipulated to introduce other fluorine-containing moieties or to build more complex fluorinated structures. The development of synthetic routes to novel fluorinated molecules from this precursor is an active area of investigation, driven by the demand for new compounds with unique properties. researchgate.net

The following table provides an example of a synthetic transformation starting from a related compound, highlighting the potential of the tetrafluorinated aromatic ring in the synthesis of other valuable compounds.

| Starting Material | Reagents | Product | Application |

| 2,3,5,6-Tetrafluorobenzoic Acid | 1. Esterification 2. Reduction (e.g., NaBH4/I2) | 2,3,5,6-Tetrafluorobenzyl alcohol | Intermediate for insecticides |

Future Directions and Emerging Research Avenues for 2,3,5,6 Tetrafluoromandelic Acid

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 2,3,5,6-tetrafluoromandelic acid, a key area of future research will be the development of novel and sustainable synthetic routes that move beyond classical approaches. Current research in the broader field of mandelic acid synthesis points towards several promising directions.

One such avenue is the adoption of greener starting materials and reaction conditions. For instance, an oxidation-chlorination method for synthesizing mandelic acid from styrene (B11656) has been reported, which boasts high yields, good selectivity, and avoids harsh reagents and environmental pollution associated with traditional methods google.com. Exploring analogous routes starting from tetrafluorostyrene could provide a more sustainable pathway to this compound.

Furthermore, the application of innovative catalytic systems and energy sources holds significant potential. A highly efficient synthesis of mandelic acid has been demonstrated using a combination of a complex phase transfer catalyst and ultrasonic irradiation, which dramatically reduces reaction times and increases yields nih.gov. The adaptation of such protocols to the synthesis of this compound could offer substantial improvements in process efficiency and sustainability.

Future research in this area should focus on the following:

Biocatalysis: Employing engineered enzymes to catalyze the asymmetric synthesis of this compound from a prochiral precursor, offering high enantioselectivity under mild conditions.

Electrosynthesis: Utilizing electrochemical methods to drive the key transformations, potentially reducing the need for chemical oxidants and reductants.

Mechanochemistry: Investigating solid-state reactions to minimize solvent use and improve reaction kinetics.

Exploration of New Catalytic Applications

The inherent chirality and electronic properties of this compound make it a compelling candidate for applications in catalysis. While its direct use as a primary catalyst is yet to be extensively explored, related research on mandelic acid derivatives provides a strong foundation for future investigations.

(R)-Mandelic acid has been successfully employed as a chiral co-catalyst in organocatalyzed Michael addition reactions, significantly improving both diastereoselectivity and enantioselectivity researchgate.net. This suggests a promising future role for this compound as a chiral ligand or co-catalyst in a variety of asymmetric transformations. The electron-withdrawing fluorine atoms on the phenyl ring could modulate the acidity and steric environment of the carboxyl and hydroxyl groups, potentially leading to unique catalytic activities and selectivities.

Moreover, the development of novel catalysts for specific reactions involving mandelic acid is an active area of research. For example, a novel metal ligand catalyst has been developed for the oxidation of mandelic acid to phenylglyoxylic acid with high reactivity and selectivity google.com. This opens the door to designing catalysts based on this compound for a range of oxidative and other transformations.

Future research should aim to:

Screening as an Organocatalyst: Evaluating the catalytic potential of this compound in a broad range of asymmetric reactions, such as aldol (B89426), Mannich, and Diels-Alder reactions.

Development of Chiral Ligands: Synthesizing novel chiral ligands derived from this compound for use in transition metal catalysis.

Immobilized Catalysts: Anchoring this compound or its derivatives onto solid supports to create recyclable and reusable catalysts.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of this compound into modern chemical workflows, such as flow chemistry and high-throughput experimentation (HTE), is a largely unexplored but potentially fruitful research avenue. These technologies offer the potential to accelerate the discovery of new applications and optimize reaction conditions with greater efficiency and safety.

Flow chemistry, or continuous flow synthesis, allows for precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. The synthesis of this compound itself could be adapted to a continuous flow process, potentially leading to improved yields and purity. Furthermore, its use as a building block in the synthesis of more complex molecules could be streamlined using flow reactors.

High-throughput experimentation involves the parallel execution of a large number of experiments, enabling the rapid screening of catalysts, reaction conditions, and substrates. While direct reports on HTE with this compound are scarce, the broader field of chiral chemical synthesis increasingly relies on these techniques for rapid discovery and optimization lookchem.com.

Future research efforts in this domain should include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound and its derivatives.

High-Throughput Screening: Utilizing HTE to rapidly screen the catalytic activity of this compound and its derivatives in a wide array of chemical transformations.

Automated Synthesis: Developing automated platforms for the synthesis and derivatization of this compound, enabling the rapid generation of compound libraries for biological or materials screening.

Advanced Materials Science Applications (e.g., chiral polymers, optoelectronic materials)

The unique structural features of this compound make it a highly attractive monomer for the synthesis of advanced materials with tailored properties. The incorporation of this fluorinated chiral building block into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties.

Chiral Polymers

A significant future direction lies in the synthesis of chiral polymers from this compound. A Japanese patent explicitly identifies this compound as a suitable monomer for the production of polymandelic acids, particularly isotactic polymandelic acids google.com. These polymers, with their regular stereochemistry, can form well-ordered structures and exhibit unique chiroptical properties, making them promising for applications in chiral separations, asymmetric catalysis, and as advanced biomaterials.

| Polymer Type | Potential Monomer | Key Feature | Potential Application |

| Isotactic Polymandelic Acid | This compound | High stereoregularity | Chiral separation media |

Optoelectronic Materials

The high fluorine content of this compound suggests its potential for use in the development of advanced optoelectronic materials. Fluorinated polymers are known for their low refractive indices and low optical propagation losses, making them ideal for applications in photonics, such as optical waveguides and claddings for optical fibers mdpi.comresearchgate.net.

Furthermore, the introduction of fluorine atoms into organic materials can significantly influence their electronic properties. For instance, fluorinated polyurethaneimide electro-optic waveguide polymers have been synthesized that exhibit good thermal stability and a high electro-optic coefficient, making them suitable for optical modulators tandfonline.com. Research into fluorinated polymers also highlights their potential in creating superhydrophobic surfaces and their utility in advanced biomedical applications due to their biocompatibility and unique surface properties nih.gov. The incorporation of this compound into polymer backbones could lead to novel materials for applications in:

Low-Loss Optical Waveguides: For data communication and integrated optics.

Electro-Optic Modulators: For high-speed optical switching.

Dielectric Materials: With low dielectric constants for microelectronics.

Synergistic Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful tool for accelerating research and gaining deeper insights into molecular behavior. For this compound, this combined approach can guide the design of new experiments and the interpretation of results.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the structural, electronic, and spectroscopic properties of this compound and its derivatives. Studies on mandelic acid and its analogues have successfully used DFT to elucidate antioxidant mechanisms, calculate spectroscopic data, and understand electronic properties nih.gov. Similar computational investigations on this compound could provide valuable information on its reactivity, acidity, and potential as a chiral catalyst or building block.

Furthermore, computational modeling is instrumental in understanding the interactions of chiral molecules. Systematic studies on mandelic acid derivatives have used computational approaches to correlate their structure with their chiral selectivity on various stationary phases, providing guidelines for chiral separations researchgate.netresearchgate.net. Applying these methods to this compound could predict its behavior in chiral recognition processes.

In the realm of materials science, theoretical studies can guide the design of new materials with desired properties. For example, DFT and time-dependent DFT (TD-DFT) have been used to investigate the optoelectronic properties of fluorinated hole transport materials for perovskite solar cells, providing theoretical guidance for designing more efficient materials rsc.org. A similar approach could be used to predict the properties of polymers derived from this compound.

Future research should embrace this synergy by:

Predictive Modeling: Using DFT and other computational methods to predict the properties and reactivity of this compound and its derivatives.

Mechanism Elucidation: Employing computational chemistry to elucidate the mechanisms of reactions involving this compound.

Rational Design of Materials: Using computational screening to identify promising polymer architectures based on this compound for specific applications.

Q & A